molecular formula C25H32N2O4S2 B12021512 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid CAS No. 609795-50-8

2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid

Cat. No.: B12021512
CAS No.: 609795-50-8
M. Wt: 488.7 g/mol
InChI Key: QWTZMZTVAHCNML-DQRAZIAOSA-N
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Description

Chemical Structure: The compound features a thiazolidinone core (4-oxo-2-thioxo substitution), conjugated with an indolin-2-one moiety via a ylidene linkage. A dodecyl (C12) chain is attached to the nitrogen at position 3 of the thiazolidinone ring, while an acetic acid group is linked to the indolinone nitrogen (CAS: 609795-50-8).

For the target compound, the dodecyl chain likely originates from a 3-alkylation step during thiazolidinone formation.

Properties

CAS No.

609795-50-8

Molecular Formula

C25H32N2O4S2

Molecular Weight

488.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C25H32N2O4S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(31)22(33-25(26)32)21-18-14-11-12-15-19(18)27(23(21)30)17-20(28)29/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,28,29)/b22-21-

InChI Key

QWTZMZTVAHCNML-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves multiple steps, typically starting with the preparation of the thiazolidinone and indolinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those related to the compound . The following points summarize findings regarding its antimicrobial efficacy:

  • Broad-Spectrum Activity : Compounds similar to 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited activity surpassing that of conventional antibiotics like ampicillin and streptomycin by 10–50 fold .
  • Minimum Inhibitory Concentration (MIC) : The most active compounds demonstrated MIC values as low as 0.004–0.03 mg/mL against sensitive bacterial strains . This suggests a high potency that could be advantageous in clinical settings.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameMIC (mg/mL)Active AgainstNotes
Compound A0.004Enterobacter cloacaeMost sensitive strain
Compound B0.008Staphylococcus aureusEffective against MRSA
Compound C0.03Escherichia coliMost resistant strain

Antifungal Properties

In addition to antibacterial effects, thiazolidinone derivatives have also exhibited antifungal properties:

  • Efficacy Against Fungi : The compound has shown good to excellent antifungal activity with MIC values ranging from 0.004–0.06 mg/mL, indicating its potential for treating fungal infections .

Antitumor Activity

The thiazolidinone core structure is associated with various pharmacological activities, including antitumor effects:

  • Mechanism of Action : Research indicates that these compounds may act as dual inhibitors of cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (5-LOX), which are implicated in cancer progression . This dual inhibition can potentially lead to reduced tumor growth and metastasis.

Computational Studies

Computational modeling has been employed to predict the biological activity of thiazolidinone derivatives:

  • Molecular Docking : Studies using molecular docking techniques have provided insights into the binding affinities of these compounds with target proteins involved in bacterial resistance mechanisms and tumor growth . Such studies are crucial for optimizing the chemical structure for enhanced efficacy.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure activity relationships is vital for developing new derivatives:

  • Synthesis Routes : The synthesis typically involves reactions between various aldehydes and thiazolidinones under specific conditions, yielding compounds with diverse substituents that affect their biological activity .
  • SAR Insights : Changes in substituents on the thiazolidinone ring significantly influence the antimicrobial and antitumor activities, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name/ID Key Substituents Molecular Weight Key Features
Target Compound 3-Dodecyl, indolin-2-one, acetic acid ~507.6 g/mol High lipophilicity (C12 chain); dual oxo/thioxo groups in thiazolidinone.
[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindolin-1-yl]acetic acid 3-Allyl, indolin-2-one, acetic acid 360.4 g/mol Shorter alkyl chain (allyl) enhances solubility but reduces lipophilicity.
2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid (7c) Phenyl, phthalimide-acetamido 439.4 g/mol Bulky aromatic substituent; amide linkage modifies bioavailability.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkane carboxylic acids Indole, variable alkyl chains 300–400 g/mol Indole instead of indolinone; carboxylic acid directly on thiazolidinone.
2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid Triazole-imino, phenyl 317.3 g/mol Triazole moiety introduces hydrogen-bonding potential.

Pharmacological Activity

Compound Activity Mechanism/Notes
Target Compound Not explicitly reported Structural similarity to anti-inflammatory indolinone-thiazolidinones (e.g., ) suggests potential for cyclooxygenase inhibition.
2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-(4-fluorophenyl)thiazolidin-5-yl)acetic acid (7h) Anti-inflammatory (85% yield) Inhibits Carrageenan-induced paw edema (in vivo); IC₅₀ ~10 μM in protein denaturation assay.
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids Antiparasitic Targets Toxoplasma gondii via CYP51 enzyme inhibition.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Antimicrobial Broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL).

Key Differences and Implications

Lipophilicity : The dodecyl chain in the target compound increases membrane permeability compared to allyl or phenyl derivatives, but may reduce aqueous solubility.

Bioactivity : Phthalimide-containing analogues () show stronger anti-inflammatory effects due to π-π stacking with COX-2, whereas indole-based derivatives () excel in antimicrobial activity.

Synthetic Complexity : The dodecyl chain introduces challenges in purification compared to smaller alkyl/aryl groups.

Biological Activity

The compound 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid is a novel derivative that combines structural features of thiazolidine and oxindole frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 355.45 g/mol
  • CAS Number : Not specifically listed in the provided results but can be derived from its components.

The compound features a dodecyl chain, which is significant for enhancing lipophilicity and potentially improving membrane permeability.

Biological Activity Overview

Research indicates that derivatives of thiazolidine and oxindole exhibit a variety of biological activities, including:

  • Antidiabetic Effects : Compounds containing thiazolidine rings have been studied for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. The compound may share similar properties due to its structural analogies with known aldose reductase inhibitors .
  • Anticancer Potential : The oxindole moiety has been linked to anticancer activities. Studies have shown that oxindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Research on thiazolidine derivatives suggests potential antimicrobial properties, making them candidates for further investigation as antibacterial or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modification of the Dodecyl Chain : Variations in the length and saturation of the alkyl chain can significantly affect the lipophilicity and biological activity. Longer chains may enhance membrane penetration but could also affect solubility.
  • Substituents on the Thiazolidine Ring : Different functional groups attached to the thiazolidine ring can modulate the inhibitory effects on aldose reductase and other enzymes. For instance, introducing electron-withdrawing groups may enhance potency .

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

  • Aldose Reductase Inhibition : A study compared various thiazolidine derivatives, revealing that certain modifications led to submicromolar IC₅₀ values against aldose reductase, suggesting that similar modifications might enhance the activity of our compound .
  • Cytotoxicity Assessments : In vitro studies on related oxindole derivatives demonstrated low cytotoxicity against HepG2 liver cancer cells, indicating a favorable safety profile that could be mirrored in our compound .
  • Molecular Docking Studies : Computational studies have identified key interactions between thiazolidine derivatives and aldose reductase, highlighting residues critical for binding affinity. Such insights can guide modifications to enhance efficacy .

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Aldose Reductase InhibitionEpalrestat (known inhibitor)Potent inhibition with submicromolar IC₅₀ values
Anticancer ActivityVarious oxindole derivativesInduction of apoptosis in cancer cells
Antimicrobial ActivityThiazolidine derivativesBroad-spectrum antimicrobial effects

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